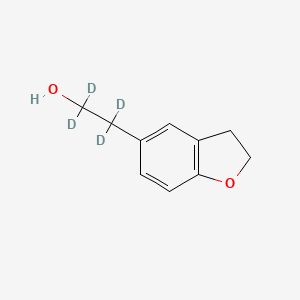

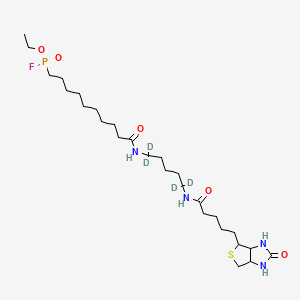

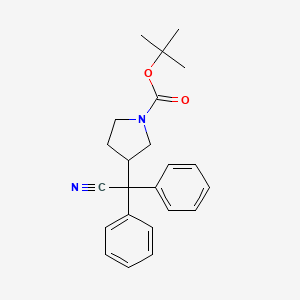

![molecular formula C30H32F3NO15 B564726 Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate CAS No. 195210-09-4](/img/structure/B564726.png)

Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

Vue d'ensemble

Description

Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate is a fluorogenic substrate used in biochemical assays. This compound is designed to release a fluorescent signal upon enzymatic cleavage, making it a valuable tool for studying enzyme activities, substrate specificity, and kinetic properties in various biological and chemical contexts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate typically involves multiple steps:

Acetylation: The starting material, 4-Trifluoromethylumbelliferyl, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the tetra-O-acetylated derivative.

Glycosylation: The tetra-O-acetylated derivative is then glycosylated with A-D-N-Acetylneuraminate Methyl Ester using a glycosyl donor and a promoter like silver triflate or trimethylsilyl triflate.

Purification: The final product is purified using chromatographic techniques to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Processing: Large-scale reactors are used for the acetylation and glycosylation steps.

Continuous Flow Chemistry: For increased efficiency and yield, continuous flow reactors may be employed.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate undergoes several types of reactions:

Hydrolysis: Enzymatic hydrolysis cleaves the ester bonds, releasing the fluorescent 4-Trifluoromethylumbelliferyl moiety.

Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group.

Substitution: Nucleophilic substitution reactions can occur at the acetylated positions.

Common Reagents and Conditions

Hydrolysis: Enzymes such as neuraminidase are commonly used under physiological conditions (pH 7.4, 37°C).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products

Hydrolysis: The major product is 4-Trifluoromethylumbelliferyl, which emits fluorescence.

Oxidation: Oxidized derivatives of the trifluoromethyl group.

Substitution: Substituted derivatives at the acetylated positions.

Applications De Recherche Scientifique

Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate has a wide range of scientific research applications:

Biochemistry: Used in enzyme assays to study the activity and specificity of neuraminidases.

Molecular Biology: Employed in the study of glycosylation processes and the role of sialic acids in cellular functions.

Medicine: Utilized in diagnostic assays for detecting neuraminidase activity in pathogens like influenza viruses.

Industry: Applied in high-throughput screening for drug discovery and development.

Mécanisme D'action

The mechanism of action of Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate involves enzymatic cleavage by neuraminidases. The enzyme recognizes and binds to the sialic acid moiety, catalyzing the hydrolysis of the ester bond. This reaction releases the fluorescent 4-Trifluoromethylumbelliferyl moiety, which can be detected and quantified using fluorescence spectroscopy. The molecular targets are the neuraminidase enzymes, and the pathway involves the cleavage of sialic acid residues from glycoproteins or glycolipids .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methylumbelliferyl α-L-Idopyranosiduronic Acid: Another fluorogenic substrate used in enzyme assays.

4-Methylumbelliferyl Palmitate: Used for studying lysosomal acid lipase activity.

4-Methylumbelliferyl α-L-iduronide: Employed in assays for α-L-iduronidase activity.

Uniqueness

Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate is unique due to its specific application in studying neuraminidase activity and its ability to release a highly fluorescent signal upon enzymatic cleavage. This makes it particularly valuable in diagnostic assays and high-throughput screening for neuraminidase inhibitors .

Propriétés

IUPAC Name |

methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32F3NO15/c1-13(35)34-25-22(44-15(3)37)11-29(28(41)42-6,48-18-7-8-19-20(30(31,32)33)10-24(40)47-21(19)9-18)49-27(25)26(46-17(5)39)23(45-16(4)38)12-43-14(2)36/h7-10,22-23,25-27H,11-12H2,1-6H3,(H,34,35)/t22-,23-,25+,26?,27+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBBVRZZLWPPFC-HMIXGCIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1C([C@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32F3NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858528 | |

| Record name | methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

703.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195210-09-4 | |

| Record name | methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

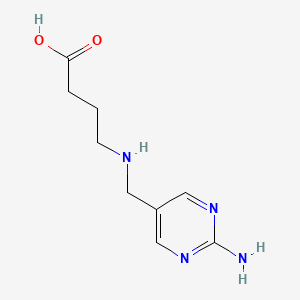

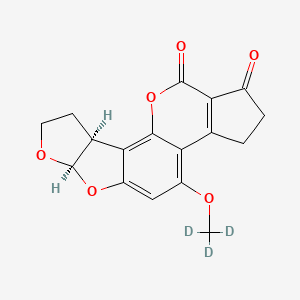

![acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid](/img/structure/B564663.png)

![3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidine](/img/structure/B564666.png)